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molecular formula C6H11NO4 B3020383 Methyl 3-methyl-4-nitrobutanoate CAS No. 16507-06-5

Methyl 3-methyl-4-nitrobutanoate

Cat. No. B3020383
M. Wt: 161.157
InChI Key: DZQJCNUWYDGVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04237054

Procedure details

A solution of methyl 3-methyl-4-nitrobutanoate (24.55 g) in methanol (10 ml) is added dropwise to a solution of sodium methoxide (6.37 g) in methanol (250 ml) at room temperature under nitrogen. The resulting mixture is stirred for one hour, added to a mixture of 20% titanous chloride (170 ml), and pH 7 buffer (potassium phosphate monobasic--sodium hydroxide buffer) solution (340 ml) and stirred for 30 minutes. The mixture is then treated with ether (1 l). The organic phase is separated, dried (Na2SO4) and evaporated in vacuo to give the crude product. The crude material is purified by column chromatography on silica gel (300 g, 2% ethyl acetate in hexane) to give methyl 3-methyl-4-oxo-butanoate as a colorless liquid. This material is used directly in the next step.
Quantity
24.55 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
potassium phosphate monobasic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
340 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
catalyst
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:8][N+]([O-])=O)[CH2:3][C:4]([O:6][CH3:7])=[O:5].C[O-].[Na+].[OH:15]P([O-])(O)=O.[K+].[OH-].[Na+]>CO.[Cl-].[Cl-].[Ti+2].CCOCC>[CH3:1][CH:2]([CH:8]=[O:15])[CH2:3][C:4]([O:6][CH3:7])=[O:5] |f:1.2,3.4,5.6,8.9.10|

Inputs

Step One
Name
Quantity
24.55 g
Type
reactant
Smiles
CC(CC(=O)OC)C[N+](=O)[O-]
Name
sodium methoxide
Quantity
6.37 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
potassium phosphate monobasic
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
340 mL
Type
reactant
Smiles
Name
Quantity
170 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Ti+2]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The crude material is purified by column chromatography on silica gel (300 g, 2% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CC(=O)OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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